Triphenylphosphine triphenylborane

概要

説明

The compound Triphenylphosphine triphenylborane is an organoboron compound with the chemical formula C36H30BP . It is a white to almost white crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol, ether, and xylene . This complex is widely used in organic synthesis and as a ligand in transition metal catalysis .

準備方法

Synthetic Routes and Reaction Conditions: The Triphenylphosphine triphenylborane is typically synthesized through a transesterification reaction between triphenylphosphine and triphenylborane. The reaction can be represented as follows :

(C6H5)3PO+(C6H5)3BCO2H→(C6H5)3POCH2(C6H5)3B+H2O

Industrial Production Methods: Industrial production of this complex involves the reaction of triphenylphosphine with triphenylborane under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified through crystallization .

化学反応の分析

Types of Reactions:

Reduction: It can participate in reduction reactions, such as the reduction of sulfonyl chlorides to arylthiols.

Substitution: The complex can undergo substitution reactions, such as the Staudinger reaction, where it reacts with azides to form amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and triphenylphosphine are used.

Substitution: Reagents like azides and acid chlorides are commonly used.

Major Products:

Oxidation: Triphenylphosphine oxide and triphenylborane oxide.

Reduction: Arylthiols.

Substitution: Amines and phosphine oxides.

科学的研究の応用

Chemistry:

Catalysis: The complex is used as a ligand in transition metal catalysis, facilitating reactions such as hydrogenation, cyclization, and halogenation of olefins

Polymerization: It acts as a catalyst in the polymerization of acrylic esters and the copolymerization of epoxides with carbon dioxide.

Biology and Medicine:

Drug Synthesis: The complex is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry:

作用機序

The Triphenylphosphine triphenylborane acts as a Lewis acid, facilitating various organic transformations by accepting electron pairs from Lewis bases. This interaction stabilizes transition states and lowers the activation energy of reactions . The complex can also form frustrated Lewis pairs, which are highly reactive and can mediate the cleavage of hydrogen and other small molecules .

類似化合物との比較

Triphenylphosphine: A common organophosphorus compound used as a ligand in transition metal complexes.

Triphenylborane: An organoboron compound used as a Lewis acid in various organic reactions.

Uniqueness: The Triphenylphosphine triphenylborane is unique due to its dual functionality as both a Lewis acid and a ligand. This dual functionality allows it to participate in a wide range of reactions and makes it a versatile reagent in organic synthesis .

生物活性

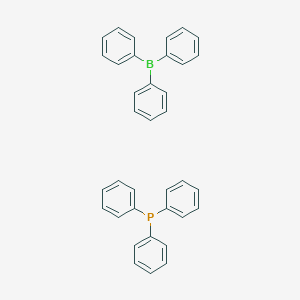

Triphenylphosphine triphenylborane (TPP-BPh3) is a compound of significant interest in the fields of organometallic chemistry and catalysis. Its unique structure, consisting of a triphenylphosphine moiety linked to a triphenylborane, imparts distinctive biological activities, particularly in cancer research and catalysis. This article reviews the biological activity of TPP-BPh3, focusing on its cytotoxic effects, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure

This compound has the molecular formula and is characterized by the presence of both phosphine and boron functionalities. This duality allows it to participate in various chemical reactions, particularly as a Lewis acid-base pair.

Antitumor Activity

Recent studies have highlighted the antitumor properties of triphenylphosphine derivatives, including TPP-BPh3. Research indicates that TPP-BPh3 exhibits potent cytotoxic effects against various cancer cell lines, notably adenocarcinomic human alveolar basal epithelial cells (A549). The IC50 values for these compounds range from 1 to 10 µM, demonstrating significant efficacy compared to non-cancerous cells such as HEK293T.

- Selectivity : Notably, TPP-BPh3 shows a high degree of selectivity; it induces substantial cytotoxicity in A549 cells while sparing normal cells. For instance, a concentration of 100 µM resulted in approximately 85% death of A549 cells, whereas only 15-20% of HEK293T cells were affected .

The mechanism underlying the cytotoxic activity of TPP-BPh3 is believed to involve mitochondrial targeting. The compound disrupts mitochondrial membrane potential, which is often altered in cancerous cells compared to normal cells. This selective targeting may explain its enhanced efficacy against tumor cells while minimizing toxicity to healthy tissues .

Catalytic Applications

In addition to its biological activity, TPP-BPh3 has been extensively studied for its catalytic properties. It serves as a catalyst in various organic transformations, including:

- Copolymers Synthesis : TPP-BPh3 has been used as a catalyst for the copolymerization of epoxides with organic isocyanates, leading to high-yield polyurethanes .

- Hydrogenation Reactions : It has demonstrated effectiveness in hydrogenation reactions when paired with organosuperbases, showcasing its versatility beyond biological applications .

Case Study 1: Antitumor Efficacy

A study conducted on the effects of TPP-BPh3 on A549 cells showed that the compound significantly enhances the antitumor activity of existing chemotherapeutics like paclitaxel. The combination therapy resulted in improved efficacy with lower doses of paclitaxel required due to the synergistic effects of TPP-BPh3 .

| Compound | IC50 (µM) | Effect on A549 Cells | Effect on HEK293T Cells |

|---|---|---|---|

| Triphenylphosphine | 1-10 | High | Minimal |

| Paclitaxel + TPP-BPh3 | Lower than Paclitaxel alone | Enhanced | Minimal |

Case Study 2: Mechanistic Insights

Research utilizing electrospray mass spectrometry has provided insights into how TPP-BPh3 interacts with biomolecules at a molecular level. These studies suggest that TPP-BPh3 forms stable complexes with cellular targets, facilitating its biological effects and enhancing its therapeutic potential against resistant cancer cell lines .

特性

IUPAC Name |

triphenylborane;triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15B.C18H15P/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h2*1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAGHGSFXJZWKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30BP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454499 | |

| Record name | Triphenylborane--triphenylphosphane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3053-68-7 | |

| Record name | Triphenylborane--triphenylphosphane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。